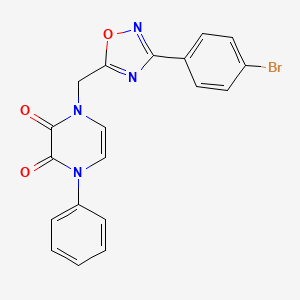
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule, likely used in advanced chemistry or pharmacology. It contains several functional groups including a bromophenyl group, an oxadiazol group, and a pyrazine dione group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through cyclocondensation reactions . For instance, new comb-shaped methacrylate oligomers derived from a key intermediate in the synthesis of heterocyclic liquid crystals, i.e., 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, were reported .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Compounds with structural similarities to the one have been synthesized and evaluated for their antimicrobial properties. For instance, studies on alkoxy isoindole-1,3-diones and their derivatives, including those with 1,2,4-oxadiazole units, have shown notable antibacterial activity against various bacterial strains. This suggests potential applications in developing new chemotherapeutic agents (Ahmed et al., 2006). Similarly, novel succinimide derivatives, including those with bromophenyl groups, have demonstrated significant antifungal activities, indicating their potential as novel fungicides (Cvetković et al., 2019).
Photoluminescence and Electro-Transporting Properties
The incorporation of bromophenyl and oxadiazole units in compounds has been explored for photoluminescent properties and applications in organic light-emitting diodes (OLEDs). For example, derivatives containing oxadiazole groups have been synthesized for their electroluminescent properties, indicating the potential of similar compounds in electronic and photonic devices (Xiang et al., 2006).
Anti-protozoal Activity
Compounds featuring 1,2,4-oxadiazole and triazole units have been investigated for their anti-protozoal activity, showcasing the broader therapeutic potential of such chemical structures. This line of research suggests the possibility of utilizing compounds with similar frameworks for developing treatments against protozoal infections (Dürüst et al., 2012).
Synthesis and Characterization
The synthesis and characterization of compounds with similar structural motifs, including oxadiazole units, have been a focus of chemical research. These studies aim at understanding the chemical behavior, reactivity, and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Abdallah et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O3/c20-14-8-6-13(7-9-14)17-21-16(27-22-17)12-23-10-11-24(19(26)18(23)25)15-4-2-1-3-5-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHSBJBBAIRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B2958774.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2958777.png)
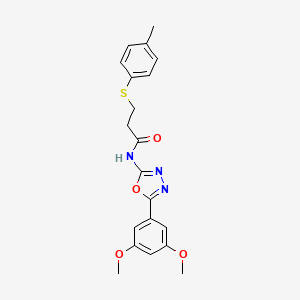
![N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2958781.png)
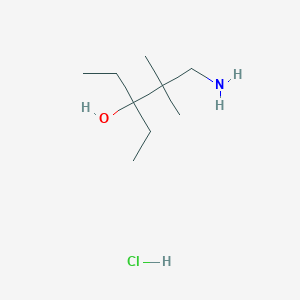

![2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene](/img/structure/B2958787.png)
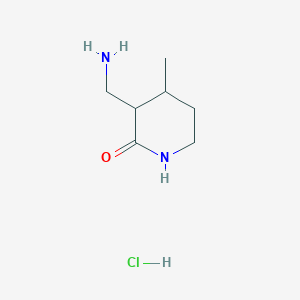

![Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate](/img/structure/B2958792.png)
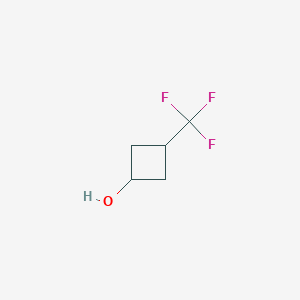
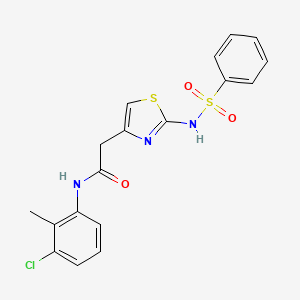
![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2958796.png)
